

In Silico Prediction of 4-(Chloromethyl)-2-methylquinoline Bioactivity: A Comparative Guide

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Compound of Interest

Compound Name: 4-(Chloromethyl)-2-methylquinoline

Cat. No.: B108009

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This guide provides an objective comparison of the predicted bioactivity of **4-(Chloromethyl)-2-methylquinoline** against established therapeutic agents. The following sections detail the methodologies for in silico analysis, present comparative data in a structured format, and visualize the prediction workflow and relevant biological pathways.

Comparative Bioactivity and Pharmacokinetic Profiles

The bioactivity of **4-(Chloromethyl)-2-methylquinoline** was predicted and compared against three well-known drugs: Chloroquine, Mefloquine, and Ciprofloxacin. These alternatives were selected based on their quinoline or quinolone core structures and their established roles in treating infectious diseases and cancer, areas where quinoline derivatives have shown promise. The comparison includes predicted binding affinities to key protein targets and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Compound	Target Protein	Predicted Binding Affinity (kcal/mol)	Predicted ADMET Profile
4-(Chloromethyl)-2-methylquinoline	Tubulin	-7.2	Absorption: High intestinal absorptionDistribution: Moderate plasma protein bindingMetabolism: Predicted to be metabolized by CYP3A4Excretion: Primarily renalToxicity: Potential for skin and eye irritation
Chloroquine	Heme Polymerase (modeled)	-8.5	Absorption: Well-absorbed orallyDistribution: Widely distributed, high tissue bindingMetabolism: Metabolized by CYP2D6 and CYP3A4Excretion: RenalToxicity: Retinopathy with long-term use

Mefloquine	Heme Polymerase (modeled)	-9.1	Absorption: Well-absorbed Distribution: Extensive tissue distribution Metabolism: Metabolized by CYP3A4 Excretion: Biliary Toxicity: Neuropsychiatric effects
Ciprofloxacin	DNA Gyrase	-8.8	Absorption: Good oral absorption Distribution: Widely distributed in body tissues Metabolism: Partially metabolized by CYP1A2 Excretion: Renal and non-renal routes Toxicity: Tendinopathy, phototoxicity

Experimental Protocols

The following protocols describe the in silico methodologies used to predict the bioactivity and pharmacokinetic properties of **4-(Chloromethyl)-2-methylquinoline** and the selected alternative compounds.

Molecular Docking

Molecular docking simulations were performed to predict the binding affinity of the compounds to their respective protein targets.

- Protein Preparation: Three-dimensional crystal structures of the target proteins were obtained from the Protein Data Bank (PDB):

- Tubulin: PDB ID: 1TUB
- DNA Gyrase (Subunit A): PDB ID: 6RKS
- Epidermal Growth Factor Receptor (EGFR) Kinase Domain: PDB ID: 1M17 Water molecules and co-crystallized ligands were removed, and polar hydrogens were added to the protein structures using AutoDockTools.
- Ligand Preparation: The 3D structures of **4-(Chloromethyl)-2-methylquinoline**, Chloroquine, Mefloquine, and Ciprofloxacin were generated from their SMILES strings obtained from PubChem.^{[1][2][3][4]} The structures were then energy-minimized using the UFF force field.
 - **4-(Chloromethyl)-2-methylquinoline** SMILES: CC1=NC2=CC=CC=C2C(=C1)CCl^[1]
 - Chloroquine SMILES: CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl^[4]
 - Mefloquine SMILES: C1CCN--INVALID-LINK----INVALID-LINK--O^[2]
 - Ciprofloxacin SMILES: C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O^[3]
- Docking Simulation: AutoDock Vina was used for the docking calculations. The grid box was centered on the active site of each protein, as determined from the literature and co-crystallized ligand positions. The docking protocol was run with default parameters, and the pose with the best binding affinity was selected for each compound.

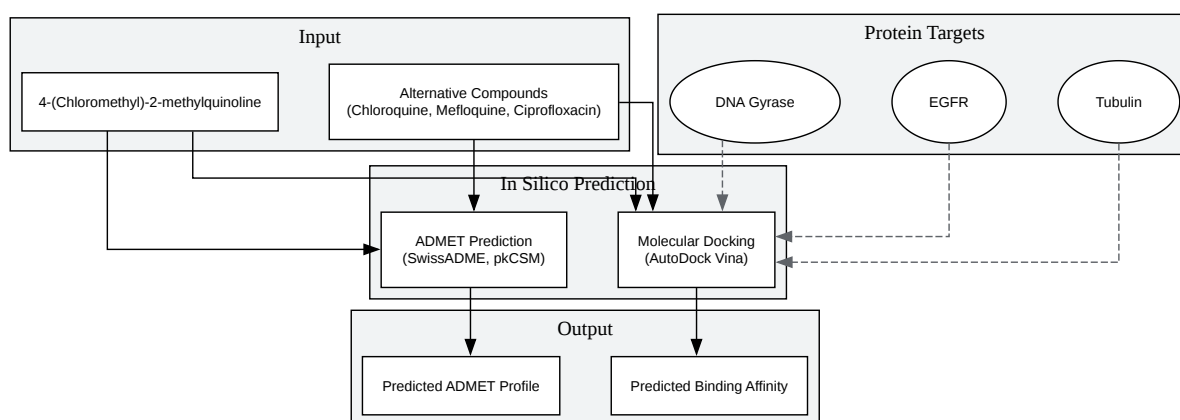
ADMET Prediction

The ADMET properties of the compounds were predicted using the SwissADME and pkCSM web servers. The canonical SMILES for each compound were used as input. The servers predict a range of pharmacokinetic and toxicological parameters based on the compound's structure, including intestinal absorption, plasma protein binding, metabolism by cytochrome P450 enzymes, renal excretion, and various toxicity endpoints.

Visualizations

In Silico Bioactivity Prediction Workflow

The following diagram illustrates the workflow used for the in silico prediction of bioactivity.

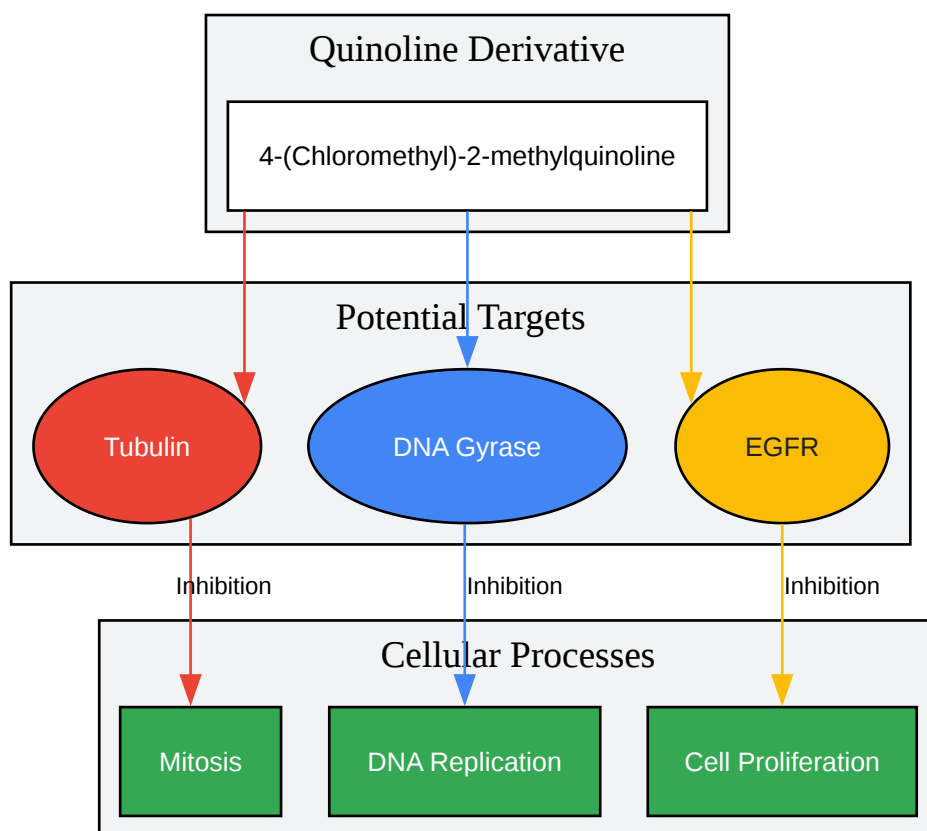


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In Silico Prediction Workflow

Potential Signaling Pathway Inhibition

This diagram illustrates a simplified representation of signaling pathways potentially inhibited by quinoline derivatives based on their predicted targets.



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Potential Pathway Inhibition

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References

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